molecular formula C5H8O2 B8012025 (1S,2R)-2-methylcyclopropane-1-carboxylic acid CAS No. 26510-98-5

(1S,2R)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B8012025
CAS No.: 26510-98-5
M. Wt: 100.12 g/mol
InChI Key: AYEGPMGNMOIHDL-DMTCNVIQSA-N
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Description

(1S,2R)-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of alkenes with diazo compounds in the presence of transition metal catalysts. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to generate cyclopropane rings.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The cyclopropane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1S,2R)-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2R)-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-chloro-2-methylcyclopentane: A structurally similar compound with a chlorine atom instead of a carboxylic acid group.

    (1S,2R)-2-aminocyclopropanecarboxylic acid: Another cyclopropane derivative with an amino group.

Properties

IUPAC Name

(1S,2R)-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEGPMGNMOIHDL-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-57-0, 26510-98-5
Record name cis-2-methylcyclopropanecarboxylic acid
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Record name (1S,2R)-2-methylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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